molecular formula C27H31NO4 B12391235 (1R)-6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline

(1R)-6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline

Cat. No.: B12391235
M. Wt: 433.5 g/mol
InChI Key: VGJZVOUZZFXQBK-HSZRJFAPSA-N
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Description

(1R)-6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Phenylmethoxyphenyl Moiety: This step involves the formation of a carbon-carbon bond between the isoquinoline core and the phenylmethoxyphenyl group, which can be achieved through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroisoquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline: Lacks the phenylmethoxyphenyl moiety.

    1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline: Lacks the phenylmethoxyphenyl moiety and has a different substitution pattern.

Uniqueness

(1R)-6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups and the phenylmethoxyphenyl moiety contribute to its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C27H31NO4

Molecular Weight

433.5 g/mol

IUPAC Name

(1R)-6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C27H31NO4/c1-28-13-12-21-16-25(30-3)26(31-4)17-22(21)23(28)14-20-10-11-24(29-2)27(15-20)32-18-19-8-6-5-7-9-19/h5-11,15-17,23H,12-14,18H2,1-4H3/t23-/m1/s1

InChI Key

VGJZVOUZZFXQBK-HSZRJFAPSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)OC)OC

Origin of Product

United States

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